

A Technical Guide on the Toxicological and Ecotoxicological Profile of Dalapon

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Compound of Interest

Compound Name: Dalapon

Cat. No.: B104946

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Introduction

Dalapon, chemically known as 2,2-dichloropropionic acid, is an organochlorine herbicide and plant growth regulator.[1] It was primarily used in its sodium and magnesium salt forms to control annual and perennial grasses in a variety of agricultural crops—such as sugarcane, sugar beets, and various fruits—and non-crop settings like industrial areas and drainage ditches.[1][2] Although its registration for use in the United States has been cancelled, understanding its toxicological and environmental impact remains crucial for assessing legacy contamination and for the broader study of herbicide toxicology.[2] This technical guide provides a comprehensive overview of the toxicological and ecotoxicological studies of **Dalapon**, summarizing quantitative data, detailing experimental protocols, and illustrating key pathways and processes.

Section 1: Mammalian and Human Toxicological Profile

Dalapon is classified as a moderately toxic compound (Toxicity Class II).[1] Its effects on mammals are primarily characterized by irritation and, at high chronic doses, impacts on the kidney.

1.1 Mechanism of Action

Dalapon's acute toxicity is attributed to its properties as a strong acid. Upon contact, it can act as a protein precipitant, leading to drastic changes in plasma membrane permeability and the nonselective, localized destruction of cellular components.[3][4] This corrosive action is responsible for the observed irritation and tissue damage.[1] In plants, its herbicidal action involves interfering with the meristematic activity in roots and apical meristems and reducing wax formation on leaf surfaces.[5]

1.2 Pharmacokinetics

Dalapon and its breakdown products are highly soluble in water, which governs their pharmacokinetic profile.[1] It is readily absorbed and distributed throughout the body but does not bioaccumulate in fatty tissues due to its insolubility in lipids.[1] In humans, the blood half-life of **Dalapon** is estimated to be 1.5 to 3 days, while in dogs, it is approximately 12 hours.[1] The primary route of elimination is through urine, with the compound being rapidly washed from cells and tissues.[1]

1.3 Acute Toxicity

Dalapon exhibits moderate acute toxicity via oral ingestion and is a significant irritant to the skin and eyes.[1] High acute exposure can lead to symptoms such as loss of appetite, slowed heartbeat, gastrointestinal distress, and irritation of the respiratory tract.[1]

Table 1: Acute Mammalian Toxicity of **Dalapon**

Species	Sex	Route	Value	Reference
Rat	Male	Oral	LD50: 9330 mg/kg	[1]
Rat	Female	Oral	LD50: 7570 mg/kg	[1]
Rabbit	Female	Oral	LD50: 3860 mg/kg	[1]

| Guinea Pig | Female | Oral | LD50: >4600 mg/kg |[1] |

1.4 Chronic and Sub-chronic Toxicity

Long-term exposure studies have identified the kidney as the primary target organ for **Dalapon** toxicity.[\[1\]](#)

Table 2: Chronic Toxicity and No Observed Adverse Effect Levels (NOAELs) of **Dalapon**

Species	Duration	Critical Effect	NOAEL	LOAEL	Reference
Rat	2 years	Increased kidney-to-body weight ratio	15 mg/kg/day	50 mg/kg/day	[1] [2]

| Dog | 1 year | Slight increase in average kidney weight | 50 mg/kg/day | 100 mg/kg/day | [\[1\]](#) |

1.5 Carcinogenicity

The carcinogenic potential of **Dalapon** is not definitively established. No carcinogenic effects were observed in a 2-year feeding study in rats.[\[1\]](#) However, a 2-year oncogenicity study in mice showed an increased incidence of benign lung tumors in males at all tested doses (2, 60, and 200 mg/kg/day), though a final evaluation required historical control data.[\[5\]](#) The U.S. Environmental Protection Agency (EPA) has stated there is inadequate evidence to classify **Dalapon's** carcinogenic potential, and the American Conference of Governmental Industrial Hygienists (ACGIH) classifies it as A4, "Not classifiable as a human carcinogen".[\[3\]](#)[\[6\]](#)

1.6 Genotoxicity

Dalapon has not been found to be mutagenic in several tested organisms.[\[1\]](#) A study assessing genotoxicity in *Drosophila melanogaster* found **Dalapon** to be negative for the induction of sex-linked recessive lethals.[\[7\]](#)

1.7 Reproductive and Developmental Toxicity

Existing studies indicate that **Dalapon** does not cause adverse reproductive or developmental effects except at extremely high doses.[\[1\]](#) In a study on rats, sodium **dalapon** was not found to be teratogenic at doses as high as 2000 mg/kg/day.[\[1\]](#)

Section 2: Ecotoxicological Profile

Dalapon's high water solubility and low soil adsorption contribute to its environmental behavior and potential impact on non-target species.

2.1 Environmental Fate

- In Soil: **Dalapon** exhibits low to moderate persistence in soil, typically lasting from 2 to 8 weeks.[\[1\]](#)[\[4\]](#) It does not bind readily to soil particles, giving it high mobility and a potential for leaching into groundwater.[\[1\]](#)[\[4\]](#) However, microbial degradation is an efficient and primary mechanism for its breakdown in soil, which often proceeds faster than leaching.[\[4\]](#)[\[6\]](#)
- In Water: In aquatic systems, **Dalapon** is degraded by microorganisms and photolysis.[\[4\]](#) It does not adsorb to suspended solids, and as an anion, it does not volatilize from water surfaces.[\[3\]](#) In the absence of microbial activity, its half-life can extend to several months.[\[4\]](#)

2.2 Avian Toxicity

Dalapon is considered practically nontoxic to birds.[\[1\]](#) While extremely high doses can affect reproduction rates, acute exposure is of low concern.[\[1\]](#)

Table 3: Avian Toxicity of **Dalapon**

Species	Test Type	Value	Reference
Mallard, Ring-necked Pheasant, Japanese Quail	5-day Dietary	LC50: >5000 ppm	[1]

| Chicken | Acute Oral | LD50: 5660 mg/kg |[\[1\]](#) |

2.3 Aquatic Toxicity

Dalapon is generally classified as practically nontoxic to fish, but its toxicity to aquatic invertebrates is highly species-dependent.[\[1\]](#)

Table 4: Aquatic Toxicity of **Dalapon**

Species	Test Type	Value	Reference
Bluegill	96-hour	LC50: 105 mg/L	[1]
Various Fish Species	1 to 21-day	LC50: ~100 mg/L	[1]
Brown Shrimp	48-hour	EC50: 1 mg/L	[1]
Daphnia pulex	48-hour	LC50: 11.0 mg/L	[3]

| Other Crustaceans | 96-hour | LC50: up to 4800 mg/L |[1] |

2.4 Toxicity to Other Organisms

Dalapon is reported to be relatively nontoxic to honeybees and has low toxicity to soil microorganisms.[1]

Section 3: Key Experimental Protocols

Detailed methodologies are essential for the interpretation and replication of toxicological studies. Below are summaries of protocols for key studies cited.

3.1 Chronic Rodent Bioassay (based on Paynter et al., 1960)

- Objective: To determine the chronic toxicity and potential carcinogenicity of **Dalapon** in rats over a two-year period.
- Test System: Albino Carworth rats, with 24 animals of each sex per dose group.
- Methodology: **Dalapon** (commercial sodium salt) was administered in the diet at concentrations equivalent to 0, 15, or 50 mg/kg body weight/day.
- Duration: 2 years.
- Endpoints: The study monitored survival, body weight, food consumption, clinical signs of toxicity, and hematology. A complete histopathological examination was performed at termination. The primary endpoint was the kidney-to-body weight ratio.[2]

3.2 Avian Dietary Toxicity Test

- Objective: To assess the subacute dietary toxicity of **Dalapon** to various bird species.
- Test System: 2-week old mallards, ring-necked pheasants, and Japanese quail.
- Methodology: Birds were fed a diet containing various concentrations of **Dalapon** for 5 days. This exposure period was followed by a 3-day observation period with untreated feed.
- Duration: 8 days (5 days exposure + 3 days observation).
- Endpoints: Mortality was recorded to calculate the median lethal concentration (LC50).^[1]

3.3 Aquatic Invertebrate Acute Toxicity Test (based on Daphnia pulex study)

- Objective: To determine the acute toxicity of **Dalapon** to the freshwater invertebrate Daphnia pulex.
- Test System: First instar Daphnia pulex.
- Methodology: A static bioassay was conducted without aeration. Test conditions were maintained at a pH of 7.2-7.5, water hardness of 40-50 mg/L as calcium carbonate, and a temperature of 15°C.
- Duration: 48 hours.
- Endpoints: Immobilization and mortality were observed to determine the median lethal concentration (LC50).^[3]

3.4 Genotoxicity Assay: Drosophila melanogaster

- Objective: To evaluate the mutagenic potential of **Dalapon**.
- Test System: Drosophila melanogaster (fruit fly).
- Methodology: The test for the induction of sex-linked recessive lethals (SLRL) was performed. This assay detects point mutations and small deletions in the germ cells of the fly.
- Endpoints: The frequency of lethal mutations on the X chromosome was scored in the F2 generation. A significant increase in the mutation frequency compared to the control group

would indicate a positive result.[7]

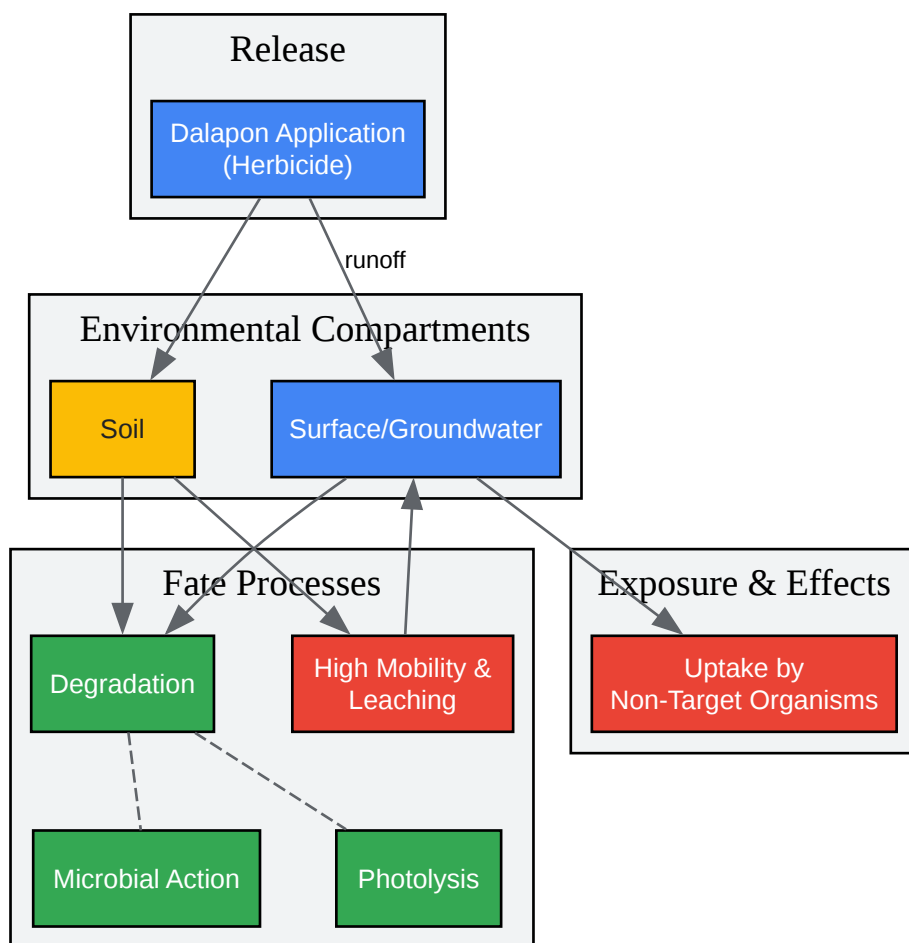
Section 4: Visualizations

Diagrams illustrating key toxicological and environmental pathways provide a clear, conceptual understanding of **Dalapon**'s behavior and effects.



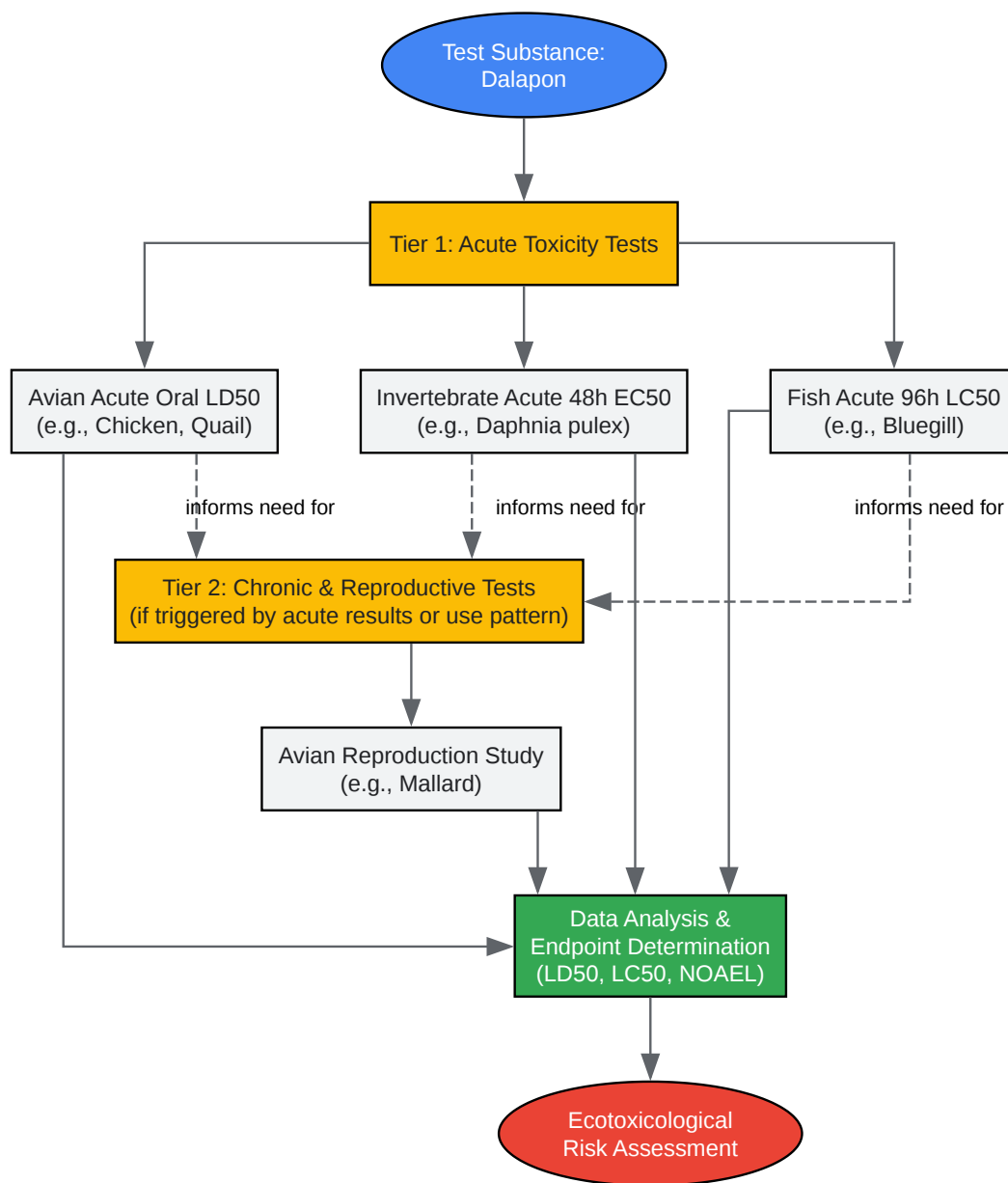
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Caption: Proposed mechanism of acute toxicity for **Dalapon**.



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Caption: Environmental fate and exposure workflow for **Dalapon**.



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Caption: A generalized workflow for ecotoxicity testing.

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